BenchChemオンラインストアへようこそ!

Asperlin

Cancer Biology Cell Cycle Arrest ROS Signaling

Asperlin (CAS 30387-51-0) is a naturally occurring pyranone antibiotic first isolated from Aspergillus nidulans. Structurally, it is defined as (5S,6R)-5-acetoxy-6-[(2S,3R)-3-methyloxiran-2-yl]-5,6-dihydro-2H-pyran-2-one , a relatively compact scaffold (MW ~212.2 g/mol) bearing a unique epoxide moiety.

Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
CAS No. 30387-51-0
Cat. No. B1665790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperlin
CAS30387-51-0
SynonymsAsperlin;  U 13933;  U 13,933;  U-13933;  U-13,933;  U13933;  U13,933
Molecular FormulaC10H12O5
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCC1C(O1)C2C(C=CC(=O)O2)OC(=O)C
InChIInChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3/t5-,7+,9+,10-/m1/s1
InChIKeySPKNARKFCOPTSY-XWPZMVOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Asperlin (30387-51-0) – A Marine-Derived Polyketide with Validated Polypharmacology in Anticancer, Anti-Inflammatory, and Metabolic Research


Asperlin (CAS 30387-51-0) is a naturally occurring pyranone antibiotic first isolated from Aspergillus nidulans [1]. Structurally, it is defined as (5S,6R)-5-acetoxy-6-[(2S,3R)-3-methyloxiran-2-yl]-5,6-dihydro-2H-pyran-2-one [2], a relatively compact scaffold (MW ~212.2 g/mol) bearing a unique epoxide moiety. While its early history associated it primarily with antimicrobial activity, contemporary research has substantially broadened its therapeutic profile. Notably, its biosynthetic gene cluster (the 'aln' cluster) has been fully elucidated [3], providing a critical foundation for scalable, sustainable fermentation production and future genetic engineering efforts—a key differentiator for long-term sourcing strategies.

Why Sourcing “Asperlin” Demands a Rigorous, Data-Backed Approach


Substituting “Asperlin” with a structurally similar pyranone or a generic antimicrobial agent is scientifically invalid due to its unique polypharmacology. For example, simply sourcing a compound with antifungal activity like Amphotericin B or an epoxide-bearing analog like LL-Z1640-2 will not recapitulate the specific, dose-dependent activation of the ROS-ATM-p53 axis and subsequent G2/M arrest observed with Asperlin in HeLa cells [1]. Moreover, its efficacy in non-infectious, complex disease models—specifically the 95% disease control of wheat leaf rust at 500 μg/mL and the significant reduction of atherosclerotic plaque formation in ApoE-/- mice at 80 mg/kg [2]—is an emergent property of its entire stereochemical and functional group ensemble, not a common feature of its closest analogs. A generic substitute will lack the rigorous, quantitative validation of these specific outcomes, rendering experimental results non-reproducible.

Quantitative Evidence of Asperlin (30387-51-0) Differentiation from Analogs and In-Class Alternatives


Validated Anticancer Mechanism: ROS-Mediated G2/M Arrest Distinct from Traditional Cytotoxics

Asperlin's anticancer activity in HeLa cells is driven by a specific, dose-dependent increase in reactive oxygen species (ROS), which is mechanistically distinct from direct DNA-damaging agents. This ROS induction leads to G2/M phase cell cycle arrest and ATM phosphorylation, an effect that is completely abrogated by the antioxidant N-acetyl-L-cysteine (NAC) or the ATM inhibitor KU-55933 [1]. This provides a clear functional differentiation from common in-class antibiotics that lack this specific pro-oxidant signaling pathway.

Cancer Biology Cell Cycle Arrest ROS Signaling

Anti-Atherosclerotic Efficacy In Vivo: Quantified Plaque Reduction in ApoE-/- Mice

Oral administration of Asperlin at 80 mg/kg once daily for 12 weeks resulted in a remarkable suppression of atherosclerotic plaque formation in the aorta of high-fat diet (HFD)-fed ApoE-/- mice, as evidenced by reduced aortic dilatation and a decreased lesion area [1]. This provides a direct, quantitative in vivo benchmark that differentiates Asperlin from other anti-inflammatory compounds which have not demonstrated this specific vascular protective effect in an established preclinical model.

Cardiovascular Disease Atherosclerosis In Vivo Pharmacology

Dual Anti-Obesity and Microbiota Modulation: A Polypharmacological Advantage Over Single-Target Anti-Obesity Agents

In a 12-week study on high-fat diet (HFD)-fed mice, Asperlin (40-80 mg/kg, p.o., daily) effectively prevented obesity development and stimulated energy expenditure without inhibiting food intake [1]. Critically, it concurrently modulated gut microbiota composition, remarkably recovering HFD-induced abnormalities at both phylum and genus levels . This dual action—direct metabolic regulation coupled with microbiome restoration—is a quantifiable, multifactorial effect that is absent in standard, single-target anti-obesity compounds like orlistat (a lipase inhibitor) or semaglutide (a GLP-1 agonist).

Metabolic Disease Obesity Microbiome

Agricultural Biocontrol Efficacy: High Disease Control Value Against Wheat Leaf Rust

Asperlin demonstrates potent activity as a natural fungicide. At a concentration of 500 μg/mL, it achieves a 95% disease control value against both tomato late blight and wheat leaf rust . This high level of efficacy is comparable to commercial fungicides and represents a key differentiator from many other microbial natural products which show only marginal or inconsistent effects in whole-plant assays.

Agricultural Science Fungicide Crop Protection

Defined Anti-Inflammatory Profile: Dose-Dependent Suppression of iNOS, COX-2, and Pro-Inflammatory Cytokines

In LPS-stimulated mouse peritoneal macrophages and RAW264.7 cells, Asperlin exhibits a clear, dose-dependent anti-inflammatory effect. It reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and decreases the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) across a concentration range of 5-40 μM [1]. This specific, quantifiable profile distinguishes Asperlin from broad-spectrum antibiotics with confounding immunomodulatory effects.

Immunology Inflammation Macrophage Biology

Superior Antifungal Production: Stereospecific Bioactivity Defined by Natural Epoxide Moiety

The antifungal activity of Asperlin is intrinsically linked to its specific (5S,6R)-stereochemistry and the presence of the 1,2-trans-epoxypropyl side chain. Studies isolating and characterizing the metabolites of Aspergillus caespitosus identified Asperlin alongside two related structural analogs (compounds II and III), which differ only in the configuration at C-5 or the saturation of the side chain [1]. The natural Asperlin scaffold is responsible for the primary antimicrobial activity against Candida albicans and other microbes, demonstrating that even minor stereochemical modifications can alter or abolish activity. This establishes a clear structure-activity relationship (SAR) that is critical for quality control and sourcing.

Microbiology Antifungal Agents Natural Products Chemistry

High-Impact Research and Procurement Scenarios for Asperlin (30387-51-0) Based on Validated Evidence


Investigating the ROS-ATM-p53 Axis in Cancer Cell Cycle Arrest

For cancer biologists studying oxidative stress and its role in cell cycle regulation, Asperlin serves as a validated, dose-dependent chemical probe. Its specific mechanism—inducing G2/M arrest via ROS-mediated ATM phosphorylation, which is fully reversible with antioxidants like NAC or ATM inhibitors like KU-55933—allows researchers to precisely interrogate this pathway without the confounding background of non-specific cytotoxicity, as detailed in Section 3 [1].

Validating Therapeutic Interventions in Atherosclerosis and Foam Cell Formation

Asperlin is a critical procurement target for cardiovascular researchers using the ApoE-/- mouse model of atherosclerosis. The compound's demonstrated ability to suppress plaque formation when administered orally (80 mg/kg/day for 12 weeks) provides a positive control or a lead compound for studying novel anti-atherosclerotic mechanisms, specifically those related to macrophage foam cell formation [2].

Probing the Gut Microbiome-Adipose Tissue Axis in Metabolic Disease Models

Researchers in metabolic disease and microbiology should source Asperlin for studies exploring the connection between gut microbiota and obesity. As shown in Section 3, Asperlin's dual effect of preventing weight gain while simultaneously modulating gut microbiota composition in HFD-fed mice provides a powerful tool for dissecting cause-and-effect relationships in diet-induced metabolic syndrome [3].

Development and Benchmarking of High-Efficacy Natural Fungicides for Agriculture

Agricultural scientists and agchem companies developing new crop protection solutions can utilize Asperlin as a high-efficacy natural product benchmark. Its quantified performance—achieving 95% disease control against wheat leaf rust at 500 μg/mL—establishes a clear, data-driven standard for evaluating the potential of new natural or synthetic fungicide candidates in whole-plant assays .

Quote Request

Request a Quote for Asperlin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.